N-Cbz-DL-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294784 | |
| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-16-7, 7432-21-5 | |
| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyloxycarbonyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7432-21-5 | |
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| Record name | 13058-16-7 | |
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| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
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| Record name | N-benzyloxycarbonyl-DL-tryptophan | |
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Enantiomeric Resolution and Chiral Recognition of Dl Tryptophan Derivatives
Chromatographic Techniques for Enantioseparation of DL-Tryptophan and Analogs
High-Performance Liquid Chromatography (HPLC) remains a primary technique for both analytical and preparative enantioseparation of chiral compounds like DL-Tryptophan derivatives.
HPLC methods for resolving chiral amino acids and their derivatives often involve direct separation on a CSP or indirect separation after derivatization to form diastereomers. Direct analysis is generally preferred to avoid additional steps and potential introduction of impurities. Common methodologies utilize mobile phases compatible with polar and ionic compounds, employing aqueous-organic mixtures, often with additives to enhance selectivity and retention sigmaaldrich.com. For instance, mobile phases comprising buffer salts, organic modifiers such as acetonitrile (B52724) or methanol (B129727), and additives like formic acid and diethylamine (B46881) have been successfully applied to achieve effective separations of tryptophan derivatives unibuc.ronih.gov.
The success of HPLC enantioseparation is significantly influenced by the choice of CSP and its embedded chiral selector. A variety of CSPs have been developed and applied to the separation of amino acids and their derivatives.
Polysaccharide-based CSPs: Phases derived from cellulose (B213188) or amylose (B160209) tris(3,5-dichlorophenylcarbamate) are widely recognized for their versatility in chiral separations rsc.org.
Macrocyclic Glycopeptide-based CSPs: CSPs utilizing selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct separation of underivatized amino acids, including tryptophan. Their compatibility with aqueous mobile phases and the presence of ionic groups facilitate interactions with polar analytes sigmaaldrich.commdpi.com. These phases can achieve baseline separations within minutes under optimized conditions mdpi.com.
Protein-based CSPs: Immobilized proteins such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) on silica (B1680970) matrices have historically played a crucial role in amino acid enantioseparation mdpi.comresearchgate.netmdpi.com. These CSPs leverage the inherent chirality and complex binding sites of proteins for enantioselective interactions. For example, BSA-silica CSPs have demonstrated effective separation of tryptophan enantiomers, achieving selectivity factors (α) as high as 2.79 under specific mobile phase conditions, such as 1% methanol at pH 8.0 researchgate.net.
Cinchona Alkaloid-Derived Zwitterionic CSPs: Newer CSPs, such as CHIRALPAK® ZWIX(+) and ZWIX(-), based on cinchona alkaloids, offer versatile separation capabilities for amino acids and their derivatives, often without requiring prior derivatization nih.govchiraltech.com. These phases can achieve separations with selectivity factors (α) exceeding 1.25 for various tryptophan derivatives nih.gov.
Chiral Crown Ethers: Columns coated with chiral crown ethers have also been employed for the enantioseparation of DL-Tryptophan, utilizing specific mobile phase compositions to achieve resolution researchgate.net.
Table 1: Chromatographic Separation of Tryptophan Enantiomers and Derivatives
| Chiral Stationary Phase (CSP) / Selector | Technique | Mobile Phase/Conditions | Resolution (Rs) / Selectivity (α) / ee (%) | Reference |
| Bovine Serum Albumin (BSA)-silica | HPLC | 1% Methanol, pH 8.0 | α = 2.79 | researchgate.net |
| Bovine Serum Albumin (BSA) | CCC (Spiral Tube Assembly) | 12.0% PEG8000–9.0% K2HPO4–0.1% NH3–78.9% H2O, pH 10.16 | α = 2.605, >96% optical purity | nih.gov |
| Vancomycin (as CMPA) | HPLC | 1.5 mM Vancomycin, pH 6.0 phosphate (B84403) buffer 0.05 M/2-propanol | Rs = 3.98 | mdpi.com, nih.gov |
| Teicoplanin / Teicoplanin Aglycone (macrocyclic glycopeptide) | HPLC | Optimized reversed-phase conditions | Baseline separation within 6 min | mdpi.com |
| Zwitterionic CSP (Cinchona alkaloid-derived) | HPLC | Methanol/H2O (98/2) with FA and DEA | α > 1.25 (for Trp derivatives) | nih.gov |
| Crownpack CR (+) (chiral crown ether) | HPLC | Aqueous perchloric acid, pH 2.0 | Chromatogram shown, no specific values | researchgate.net |
Membrane-Based Systems for Enantiomeric Separation of Tryptophan
Membrane-based separation offers a promising alternative for enantiomeric resolution, often characterized by its potential for continuous operation, energy efficiency, and scalability.
Chiral composite membranes are fabricated by incorporating chiral selectors into a membrane matrix. Various materials and designs have been explored for the enantioseparation of amino acids, including tryptophan.
β-Cyclodextrin (β-CD) based membranes: Composite membranes prepared via interfacial polymerization using β-cyclodextrin have demonstrated enantioselective separation of DL-Tryptophan. For instance, a PIP0.5β-CD0.5 membrane achieved an enantiomeric excess (ee%) of 43.0% for D-Tryptophan nih.gov.
Cationic Cyclodextrin (B1172386) Derivative Membranes: Nafion membranes modified with cationic cyclodextrin derivatives have also been utilized. The CD-DEG-MIM2 modified membrane, for example, achieved an enantiomeric excess of 44% for D/L-Tryptophan through pertraction ladewig.co.
BSA-Modified Membranes: Membranes modified with Bovine Serum Albumin (BSA) have been investigated for ultrafiltration-based enantioseparation of racemic tryptophan. BSA-immobilized polysulfone membranes exhibited a separation factor (α) of 1.89 and an enantiomeric excess (%ee) of 30.8% after 8 hours of ultrafiltration tandfonline.com.
Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Membranes: More recently, chiral MOF and COF membranes have emerged, integrating chiral amino acids (like tryptophan itself) or their derivatives into the framework structure. These advanced materials can exhibit exceptionally high enantioselectivity. For example, a chiral MOF membrane synthesized with tryptophan ligands demonstrated enantiomeric excess values up to 99.38% for phenylalanine and tryptophan separation rsc.org. Similarly, homochiral COF nanochannel membranes have shown high selectivity for amino acids nih.gov.
Table 2: Membrane-Based Separation of Tryptophan Enantiomers
| Membrane Type / Chiral Selector | Technique | Performance Metric | Value | Reference |
| PIP0.5β-CD0.5 (β-cyclodextrin based) | Composite Membrane | Enantiomeric Excess (ee%) for D-Trp | 43.0% | nih.gov |
| CD-DEG-MIM2 (Cationic cyclodextrin derivative) | Nafion Membrane (Pertraction) | Enantiomeric Excess (ee%) | 44% | ladewig.co |
| BSA immobilized Polysulfone Membrane | Ultrafiltration | Separation Factor (α) | 1.89 (after 8h) | tandfonline.com |
| BSA immobilized Polysulfone Membrane | Ultrafiltration | Enantiomeric Excess (%ee) | 30.8% (after 8h) | tandfonline.com |
| Chiral MOF membrane (Tryptophan ligands) | Composite Membrane | Enantiomeric Excess (ee%) | Up to 99.38% | rsc.org |
In membrane-based enantioseparation, chiral recognition occurs through selective interactions between the chiral selector embedded within the membrane and the enantiomers of the analyte. This typically involves selective adsorption or permeation, where one enantiomer interacts more favorably with the chiral sites, leading to its preferential passage or retention. The design of the chiral composite membrane, including the nature of the chiral selector, its distribution, and the membrane matrix, critically influences the efficiency and selectivity of the separation rsc.orgnih.govacs.org.
Mechanisms of Chiral Recognition: Molecular Interactions and Complexation Strategies
Chiral recognition, whether in chromatography or membrane systems, is fundamentally driven by the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers. These interactions are governed by a combination of molecular forces:
Hydrogen Bonding: The formation of hydrogen bonds between functional groups on the chiral selector and the analyte enantiomers is a primary mechanism for discrimination. Differences in the strength or geometry of these hydrogen bonds can lead to differential binding rsc.orgnih.govresearchgate.netresearchgate.net.
π–π Interactions: Aromatic rings present in both the analyte (like tryptophan's indole (B1671886) ring) and the chiral selector can engage in π–π stacking interactions, contributing to selective binding rsc.orgnih.govresearchgate.net.
Steric Hindrance/Repulsion: The spatial arrangement of substituents around the chiral center and within the binding site of the selector can result in steric repulsion, favoring the binding of the enantiomer that fits more snugly or experiences less steric clash rsc.orgresearchgate.netnih.gov.
Ionic Interactions: For zwitterionic or ionizable compounds like amino acids, electrostatic interactions between charged groups on the analyte and the selector play a significant role sigmaaldrich.commdpi.comchiraltech.com.
The "three-point interaction" model is often cited, suggesting that chiral recognition occurs when an analyte can form at least three simultaneous points of interaction with the chiral selector, with variations in the strength or geometry of these interactions leading to enantioselectivity researchgate.netscielo.br. Complexation strategies, such as ligand exchange with metal ions (e.g., Cu(II) with amino acids) or the formation of inclusion complexes with cyclodextrins, are also employed to enhance chiral recognition unibuc.roscielo.brjocpr.com. Computational methods, including molecular docking, are increasingly used to elucidate these interactions and predict elution orders, providing valuable insights into the mechanisms of chiral recognition rsc.orgmdpi.comrsc.orgresearchgate.net.
Biochemical Interplay and Biological Pathway Modulation by Tryptophan Derivatives
Role of Nα-Z-DL-Tryptophan as a Building Block in Bioactive Peptide and Peptidomimetic Development
Nα-Z-DL-Tryptophan serves as a crucial building block in the synthesis of peptides and peptidomimetics, compounds designed to mimic natural peptides. The inclusion of this modified amino acid can enhance the stability and bioavailability of the resulting molecules, making them ideal for therapeutic applications. chemimpex.com The benzyloxycarbonyl (Z) group attached to the alpha-amino group of tryptophan provides protection during chemical synthesis, allowing for the controlled and sequential addition of amino acids to form a specific peptide chain. chemimpex.comnih.gov This protective strategy is fundamental in both solid-phase and liquid-phase peptide synthesis. nih.govtcichemicals.com
The unique properties of Z-DL-Trp-OH are leveraged in the development of bioactive peptides with specific biological activities, including those with antimicrobial and anticancer potential. chemimpex.com By incorporating this and other modified amino acids, researchers can design complex peptides that are more resistant to enzymatic degradation compared to their natural counterparts. frontiersin.org The development of peptidomimetics often involves the use of such modified building blocks to create novel drug candidates with enhanced therapeutic efficacy. chemimpex.comgoogle.com
The synthesis of peptidomimetics is a key area of drug discovery, and the use of protected amino acids like Z-DL-Trp-OH is a standard practice. nih.govnih.gov These synthetic strategies allow for the creation of a diverse range of compounds that can be screened for various biological activities. google.com
Table 1: Applications of Z-DL-Trp-OH in Synthesis
| Application | Description |
| Peptide Synthesis | Serves as a protected amino acid building block for the controlled assembly of peptide chains. chemimpex.comtcichemicals.com |
| Peptidomimetic Development | Used to create non-natural peptide-like molecules with improved stability and therapeutic potential. chemimpex.comnih.gov |
| Bioactive Compound Design | Incorporated into the synthesis of peptides with specific biological functions, such as antimicrobial or anticancer activities. chemimpex.com |
| Drug Discovery | A key component in the generation of compound libraries for screening and identification of new drug leads. google.com |
Investigational Applications in Neurobiological Research
Tryptophan and its metabolites play a significant role in the central nervous system, influencing everything from mood to sleep. nih.govmdpi.com Consequently, derivatives like Z-DL-Trp-OH are valuable tools in neurobiological research to probe these complex systems.
Studies on Neurotransmitter Precursor Roles, including Serotonin (B10506) Pathway
L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.orgwikipedia.orgnih.gov The synthesis of serotonin in the brain is directly influenced by the availability of tryptophan. encyclopedia.pubnih.gov The metabolic pathway involves the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step, followed by the decarboxylation of 5-HTP to serotonin. frontiersin.orgencyclopedia.pub
Research utilizing tryptophan derivatives helps to elucidate the intricacies of this pathway. By manipulating tryptophan levels, for instance through acute tryptophan depletion, researchers can study the effects of reduced serotonin on mood and behavior. wikipedia.orgnih.gov While direct studies on Z-DL-Trp-OH as a serotonin precursor are not prevalent, the broader research on tryptophan metabolism provides the foundational knowledge. The kynurenine (B1673888) pathway is the major route for tryptophan catabolism, accounting for over 95% of its degradation, which can limit the amount of tryptophan available for serotonin synthesis. wikipedia.orgnih.gov
The transport of tryptophan across the blood-brain barrier is a critical factor in its availability for serotonin synthesis and is a subject of ongoing investigation. encyclopedia.pubnih.gov
Influence on Neurological Conditions and Mood Regulation in Research Models
Alterations in tryptophan metabolism have been linked to a variety of neurological and psychiatric disorders, including depression, schizophrenia, and bipolar disorder. wikipedia.orgpensoft.netaginganddisease.orgnih.gov The "kynurenine hypothesis of depression" suggests that a shift in tryptophan metabolism away from the serotonin pathway and towards the kynurenine pathway can lead to depressive symptoms. tandfonline.com This shift can be triggered by inflammatory responses and stress. nih.govtandfonline.com
Some metabolites of the kynurenine pathway are neuroactive. For example, kynurenic acid is considered neuroprotective, while quinolinic acid is neurotoxic. frontiersin.orgtandfonline.com An imbalance between these metabolites is thought to contribute to the pathophysiology of certain neurological conditions. pensoft.netnih.gov Research models are used to investigate how modulating tryptophan metabolism can impact these conditions. mdpi.com While specific studies on the direct influence of Z-DL-Trp-OH on neurological conditions are limited, the broader body of research on tryptophan's role in brain health underscores the importance of understanding the function of its various derivatives. nih.gov
Interactions with Enzymatic Systems and Protein Targets
Tryptophan derivatives can interact with and modulate the activity of various enzymes and protein targets, making them valuable for biochemical studies and potential therapeutic interventions.
Modulation of Enzyme Activity by Tryptophan Derivatives in Biochemical Assays
Tryptophan derivatives are frequently used in biochemical assays to study enzyme kinetics and inhibition. acs.org For instance, the enzymes involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are key targets for drug development due to their role in immune regulation and disease. pensoft.netnih.gov Tryptophan analogs can act as either substrates or inhibitors of these enzymes. acs.orgnih.gov
The development of potent and selective inhibitors for enzymes in the tryptophan metabolic pathway is an active area of research for the treatment of various diseases, including cancer and neurodegenerative disorders. pensoft.net Biochemical assays are essential for characterizing the potency and selectivity of these inhibitors. nih.gov For example, the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, can be modulated by the availability of its substrate, tryptophan. frontiersin.orgencyclopedia.pub
In Silico and In Vitro Analysis of Interactions with Enzymes Involved in Melanogenesis (e.g., TRP-1, TRP-2)
Melanogenesis, the process of melanin (B1238610) production, involves several key enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govscielo.brfrontiersin.orgmedicaljournals.se These enzymes are involved in the conversion of tyrosine into melanin pigments. scielo.br
In silico molecular docking studies are used to predict the binding of various compounds, including tryptophan derivatives, to the active sites of these enzymes. imrpress.com Such computational approaches can help in identifying potential inhibitors of melanogenesis. mdpi.com These predictions are then often validated through in vitro enzymatic assays. nih.gov
While L-DOPA is the natural substrate for tyrosinase, other molecules can interact with and modulate its activity. nih.gov Research has shown that certain amino acid derivatives can inhibit tyrosinase activity. nih.gov Although specific in silico or in vitro studies focusing solely on Z-DL-Trp-OH's interaction with TRP-1 and TRP-2 are not widely documented, the general principle of using tryptophan derivatives to probe and modulate enzymes in the melanogenesis pathway is established. plos.org The structural similarity of tryptophan to tyrosine suggests potential interactions that could be explored in future research.
Table 2: Enzymes and Their Functions
| Enzyme | Function | Pathway |
| Indoleamine 2,3-dioxygenase (IDO) | Catalyzes the first and rate-limiting step in the kynurenine pathway. wikipedia.orgnih.gov | Kynurenine Pathway |
| Tryptophan 2,3-dioxygenase (TDO) | Also catalyzes the initial step of the kynurenine pathway, primarily in the liver. wikipedia.orgnih.gov | Kynurenine Pathway |
| Tryptophan hydroxylase (TPH) | The rate-limiting enzyme in the synthesis of serotonin. frontiersin.orgencyclopedia.pub | Serotonin Pathway |
| Tyrosinase (TYR) | A key enzyme in melanogenesis, catalyzing the oxidation of tyrosine. scielo.brfrontiersin.org | Melanogenesis |
| Tyrosinase-related protein 1 (TRP-1) | Involved in the later stages of melanin synthesis. scielo.brfrontiersin.org | Melanogenesis |
| Tyrosinase-related protein 2 (TRP-2) | Also known as dopachrome (B613829) tautomerase, it plays a role in eumelanin (B1172464) production. scielo.brfrontiersin.org | Melanogenesis |
Investigations into the Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway in Cancer Research
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the catabolism of the essential amino acid tryptophan. nih.govfrontiersin.org It catalyzes the first and rate-limiting step in the kynurenine pathway, converting tryptophan into N-formylkynurenine, which is then rapidly transformed into kynurenine. frontiersin.org In the context of cancer, IDO1 has garnered significant attention as a key immune checkpoint regulator. nih.gov
Numerous studies have demonstrated that IDO1 is highly expressed in many types of human cancers. nih.gov This overexpression is not merely a metabolic anomaly but a sophisticated mechanism for tumors to evade the host's immune system. frontiersin.org The immunosuppressive effects of IDO1 are thought to occur through two primary mechanisms. First, the enzymatic activity of IDO1 leads to the depletion of tryptophan in the local tumor microenvironment. This nutrient scarcity can induce cell cycle arrest and anergy in effector T cells, which are crucial for anti-tumor immunity. nih.govfrontiersin.org Second, the accumulation of tryptophan metabolites, collectively known as kynurenines, can actively promote an immunosuppressive environment. nih.gov
The activity of the IDO1 pathway is considered a prognostic marker in several cancers. An increased ratio of kynurenine to tryptophan (Kyn/Trp) often correlates with poor prognosis and reduced patient survival in cancers such as cervical cancer and glioblastoma. frontiersin.org Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology. frontiersin.orgdovepress.com While initial trials with IDO1 inhibitors as monotherapy showed limited efficacy, there is strong evidence that combining them with other treatments like chemotherapy or radiotherapy could yield synergistic benefits. nih.gov
Research into the role of specific tryptophan derivatives in modulating the IDO1 pathway is ongoing. While the broader implications of tryptophan metabolism in cancer are well-documented, investigations into the direct interaction of synthetic derivatives like Z-DL-Trp-OH with the IDO1 pathway are not extensively reported in the current scientific literature. The focus remains on broader tryptophan catabolism and the development of specific inhibitor molecules. nih.govfrontiersin.orgjcancer.org
Metabolic Fates and Biosynthesis of Tryptophan-Derived Metabolites
L-tryptophan is an essential amino acid that, beyond its role in protein synthesis, serves as a precursor for a multitude of bioactive compounds. wikipedia.orgmdpi.com The metabolic pathways of tryptophan are complex and lead to various molecules with critical physiological functions. The majority of dietary tryptophan, approximately 95%, is catabolized through the kynurenine pathway. wikipedia.orgcpn.or.kr Other significant, though quantitatively smaller, pathways include the serotonin pathway, which produces the neurotransmitter serotonin and the hormone melatonin, and the indole (B1671886) pathway, mediated by gut microbiota, which generates compounds like indole and indole-3-propionic acid. wikipedia.orgmdpi.com
These metabolic routes are not isolated; they are interconnected and can be influenced by various factors, including inflammatory signals, stress, and the composition of the gut microbiome. frontiersin.orgwindows.net For instance, pro-inflammatory cytokines can upregulate the IDO1 enzyme, shunting tryptophan metabolism towards the kynurenine pathway and away from serotonin synthesis. frontiersin.orgresearchgate.net
The Kynurenine Pathway and its Metabolites
The kynurenine pathway is the principal route for tryptophan degradation in the body. wikipedia.orgcpn.or.kr This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO), found in many tissues, and tryptophan 2,3-dioxygenase (TDO), which is primarily located in the liver. cpn.or.krnih.gov These enzymes convert L-tryptophan into kynurenine. wikipedia.org
From kynurenine, the pathway branches into several downstream routes, producing a variety of bioactive metabolites. jcancer.orgcpn.or.kr Key metabolites of the kynurenine pathway include:
Kynurenic Acid (KYNA): Formed from kynurenine by kynurenine aminotransferases (KATs). cpn.or.kr KYNA is known for its neuroprotective properties, acting as an antagonist at certain glutamate (B1630785) receptors. mdpi.com
3-Hydroxykynurenine (3-HK): Produced from kynurenine by the enzyme kynurenine-3-monooxygenase (KMO). cpn.or.kr
Anthranilic Acid (AA): Can be formed from kynurenine. mdpi.com
Quinolinic Acid (QA): An excitotoxic metabolite that can lead to neuronal damage. It is synthesized further down the pathway from 3-hydroxyanthranilic acid. nih.gov
Nicotinamide Adenine Dinucleotide (NAD+): The end product of the main branch of the kynurenine pathway, essential for cellular energy metabolism. wikipedia.orgnih.gov
Imbalances in the kynurenine pathway have been linked to a wide range of conditions, including neurodegenerative diseases, psychiatric disorders, and cancer. wikipedia.orgmdpi.commdpi.com The ratio of its metabolites, such as the kynurenine-to-tryptophan ratio, is often used as a biomarker for the activity of the IDO1 enzyme and the presence of inflammation. wikipedia.org
| Metabolite | Precursor | Key Enzyme(s) | Primary Role/Significance |
|---|---|---|---|
| Kynurenine | L-Tryptophan | IDO, TDO | Central intermediate in the pathway. wikipedia.orgnih.gov |
| Kynurenic Acid (KYNA) | Kynurenine | Kynurenine Aminotransferases (KATs) | Neuroprotective, glutamate receptor antagonist. mdpi.com |
| 3-Hydroxykynurenine (3-HK) | Kynurenine | Kynurenine-3-Monooxygenase (KMO) | Intermediate, can have pro-oxidant properties. nih.gov |
| Quinolinic Acid (QA) | 3-Hydroxyanthranilic Acid | Multiple steps | Neurotoxic, NMDA receptor agonist. nih.gov |
| Nicotinamide Adenine Dinucleotide (NAD+) | Quinolinic Acid | Multiple steps | Essential coenzyme in redox reactions and cellular metabolism. wikipedia.org |
Biosynthetic Routes for Functional Tryptophan Derivatives
Functional tryptophan derivatives, which are compounds derived from tryptophan with specific biological activities, can be produced through various biosynthetic methods. frontiersin.orgresearchgate.net These methods often leverage microbial fermentation and enzymatic catalysis, offering a greener and more specific alternative to traditional chemical synthesis. frontiersin.org
Microorganisms like Escherichia coli and Corynebacterium glutamicum are commonly engineered for the industrial production of L-tryptophan and its derivatives. wikipedia.orgfrontiersin.org By combining metabolic engineering with synthetic biology, researchers can reconstruct and optimize artificial biosynthetic pathways to yield a variety of valuable compounds. frontiersin.org
Examples of biosynthetic routes for functional tryptophan derivatives include:
5-Hydroxytryptophan (5-HTP) and Serotonin: Tryptophan can be converted to 5-HTP by the enzyme tryptophan hydroxylase (TPH). 5-HTP is then converted to serotonin. This pathway is a target for producing supplements and pharmaceuticals. frontiersin.org
Melatonin: Synthesized from serotonin through a two-step enzymatic process. frontiersin.org
Halogenated Tryptophans: Biocatalytic methods have been developed to produce derivatives like 7-chloro-tryptophan. These processes can involve combining enzymes, such as a halogenase with an amino acid oxidase, in a cascade to achieve specific chemical modifications and stereoinversion. acs.org
Indole and its Derivatives: Gut bacteria exclusively produce indole from tryptophan using the enzyme tryptophanase. This indole can then be further metabolized by the host or other microbes into compounds like indole-3-propionic acid (IPA), a potent antioxidant. wikipedia.orgmdpi.comresearchgate.net
The development of these biosynthetic routes is a major trend, aiming to produce high-value tryptophan derivatives from simple carbon sources like glucose, thereby reducing costs and improving sustainability. frontiersin.org
| Derivative | Key Enzyme/Process | Producing Organism/System | Significance/Application |
|---|---|---|---|
| 5-Hydroxytryptophan (5-HTP) | Tryptophan Hydroxylase (TPH) | Engineered Microorganisms | Precursor to serotonin, used in supplements. frontiersin.org |
| Melatonin | Serotonin N-acetyltransferase, ASMT | Engineered Microorganisms | Hormone regulating sleep-wake cycles. frontiersin.org |
| 7-Chloro-tryptophan | Tryptophan Halogenase | Enzymatic Cascade Systems | Building block for novel pharmaceuticals. acs.org |
| Indole-3-propionic acid (IPA) | Tryptophanase (by gut bacteria) followed by host/microbial enzymes | Gut Microbiota (e.g., Clostridium sporogenes) | Potent neuroprotective antioxidant. wikipedia.org |
| Indigo/Indirubin | Tryptophanase/Naphthalene Dioxygenase | Engineered E. coli | Dyes and potential therapeutic agents. frontiersin.orgresearchgate.net |
Advanced Structural Analysis and Conformational Dynamics of Tryptophan Residues
Conformational Analysis of Tryptophan Side Chains in Peptides and Proteins
Dihedral Angle Preferences and Rotameric States
The structure of a tryptophan residue within a polypeptide chain is defined by four key dihedral angles: the backbone Ramachandran angles ( and ) and two side-chain dihedral angles, and nih.gov. The angle, representing the rotation around the Cα-Cβ bond, typically exhibits minimum energy states at approximately -60° (gauche-minus, or m), +60° (gauche-plus, or p), and 180° (trans, or t) nih.gov. The angle, involving the sp2 γ-carbon, theoretically favors values of -90° or +90° nih.gov. However, studies have revealed that a significant proportion of tryptophan residues in proteins adopt less common or "unfavorable" conformations, such as the m0 state, which accounts for approximately 10% of observed tryptophan conformers nih.gov. These rotameric states are crucial for the precise positioning of the indole (B1671886) ring, influencing its interactions with other molecular components. For instance, specific combinations of and angles define distinct conformational clusters that are frequently observed in protein structures nih.gov.
Stabilization by Intramolecular Hydrogen Bonding and Noncovalent Interactions
The indole side chain of tryptophan is capable of engaging in various noncovalent interactions that stabilize its conformation and influence its role within a protein. The Nɛ-H group of the indole ring is a potent hydrogen bond donor, participating in canonical hydrogen bonds nih.gov. Additionally, the polarized Cδ1-H group within the indole moiety can act as a weaker, noncanonical hydrogen bond donor, particularly to carbonyl oxygen atoms in the protein backbone nih.govnih.gov. These C-H···O hydrogen bonds, though weaker than typical hydrogen bonds, are ubiquitous in macromolecules and contribute significantly to structural stability nih.govnih.gov.
Beyond hydrogen bonding, the indole ring's aromatic nature allows it to participate in other crucial noncovalent interactions. These include π-π stacking, cation-π interactions, and CH-π interactions mdpi.comrsc.orgnih.gov. Cation-π interactions, involving the interaction of a cation with the delocalized π electrons of the indole ring, are particularly strong and play a role in stabilizing protein structures and binding events mdpi.com. CH-π interactions, where a polarized C-H bond interacts with the π system of the indole ring, have also been identified as significant contributors to binding energies, sometimes exceeding the strength of conventional hydrogen bonds rsc.org. The hydrophobic nature of the indole ring also drives favorable interactions within protein cores and at lipid-protein interfaces mdpi.com. These diverse interactions collectively dictate the preferred conformations and functional roles of tryptophan residues.
Application of Computational Chemistry for Structural Elucidation
Computational chemistry methods are indispensable tools for understanding the intricate conformational landscape and electronic properties of molecules like Z-DL-Trp-OH and tryptophan residues.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing precise information about their molecular geometry, energy, and electronic properties scielo.brajol.infoaip.orgnih.gov. DFT calculations can accurately predict the stable conformers of the tryptophan side chain and its protected derivatives, determining their relative energies and electronic distributions. These calculations are vital for understanding the intrinsic preferences of dihedral angles and the nature of noncovalent interactions, such as hydrogen bonds and π-interactions, involving the indole ring rsc.orgscielo.brnih.govrsc.org. For example, DFT has been employed to study the electronic properties and reactivity of tryptophan in association with lipid membranes rsc.org and to analyze its protonation states in acidic media srce.hr. Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis absorption and electronic circular dichroism (ECD) spectra, offering insights into the excited-state properties of the indole chromophore scielo.brnih.govresearchgate.net.
X-ray Crystallography and Spectroscopic Characterization of Tryptophan-Containing Structures
Experimental techniques provide direct evidence for the structural and dynamic behavior of tryptophan residues in proteins.
Spectroscopic Characterization: Various spectroscopic methods offer complementary insights into the structure and dynamics of tryptophan residues.
UV-Vis Spectroscopy: Tryptophan, like indole, absorbs strongly in the ultraviolet (UV) region due to its indole chromophore researchgate.netresearchgate.net. The UV-Vis absorption spectrum of tryptophan is sensitive to its local environment and can be used to study its electronic properties and protonation states srce.hrresearchgate.net. Changes in the UV-Vis spectrum can indicate alterations in the electronic structure of the indole ring or its interactions with the surrounding medium researchgate.netresearchgate.net.
Fluorescence Spectroscopy: Tryptophan is an intrinsic fluorophore in proteins, emitting fluorescence typically in the 308-350 nm range upon excitation around 280-290 nm researchgate.netbmglabtech.comnih.govlabbot.bio. The fluorescence intensity and emission maximum () of tryptophan are highly sensitive to its microenvironment, making it an excellent probe for studying protein folding, conformational changes, ligand binding, and protein-ligand interactions bmglabtech.comnih.govlabbot.bionih.govacs.org. For example, tryptophan residues exposed on the protein surface generally exhibit higher fluorescence emission than those buried within the protein core bmglabtech.com. Fluorescence decay experiments can also reveal multiple lifetimes, which have been interpreted as reflecting conformational heterogeneity of the tryptophan side chain nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of proteins at an atomic level nih.govpnas.orgnih.govillinois.edu. Solid-state ¹³C NMR, for instance, has been used to correlate chemical shifts of tryptophan carbons (e.g., Cγ) with side-chain torsion angles (, ), revealing a broad range of observed shifts influenced by interactions with backbone atoms illinois.edu. Solution NMR studies have indicated that while backbone atoms might exhibit significant motions, tryptophan side chains can be restricted to specific conformations due to tertiary contacts pnas.org. NMR can also detect conformational exchange on the micro- to millisecond timescale for certain tryptophan side chains, providing insights into their dynamic behavior nih.gov.
Compound List
Z-DL-Trp-OH (N-Benzyloxycarbonyl-DL-Tryptophan)
Tryptophan (Trp)
DL-Tryptophan
Benzyloxycarbonyl (Z or Cbz) group
Indole
Investigational Pharmaceutical and Biotechnological Research Applications
Potential of Z-DL-Trp-OH and its Derivatives in Drug Discovery and Development
Z-DL-Trp-OH is a cornerstone in medicinal chemistry and drug discovery, primarily due to its role in peptide synthesis frontiersin.orgchemimpex.commdpi.com. As a protected amino acid, it facilitates the controlled assembly of peptide chains in both solid-phase and liquid-phase methodologies. This capability is vital for synthesizing peptides and proteins that incorporate tryptophan, enabling researchers to study their biological functions, develop peptide-based therapeutics, and create peptide libraries for screening potential drug candidates chemimpex.com. Its application extends to the development of peptidomimetics – compounds that mimic the biological activity of natural peptides but often possess enhanced stability or bioavailability chemimpex.com. As a biochemical assay reagent, Z-DL-Trp-OH contributes to various research protocols, aiding in the discovery and characterization of new biologically active molecules researchgate.net.
Research on Tryptophan-Based Agents for Neurodegenerative Processes and Protein Aggregation
While direct studies on Z-DL-Trp-OH in the context of neurodegenerative diseases were not explicitly detailed in the provided search results, the broader family of tryptophan and its metabolites are implicated in neurological health wikipedia.orgaginganddisease.orgnih.govmdpi.comnih.gov. Tryptophan is a precursor to vital neurotransmitters like serotonin (B10506) and hormones such as melatonin, which play roles in mood, sleep, and cognitive function wikipedia.orgmedlineplus.gov. Alterations in tryptophan metabolism have been observed in patients with neurodegenerative conditions, suggesting that modulating these pathways could be therapeutically relevant nih.gov. Certain tryptophan derivatives, such as indole-3-propionic acid (IPA), have demonstrated neuroprotective properties by acting as antioxidants and inhibiting the formation of protein aggregates like beta-amyloid, which are hallmarks of diseases such as Alzheimer's wikipedia.orgaginganddisease.org. The general mechanisms of neurodegeneration often involve the misfolding and aggregation of proteins, disrupting cellular homeostasis and leading to neuronal dysfunction nih.govfrontiersin.orgfrontiersin.org.
Development of Novel Tryptophan-Based Probes for Research
The unique photophysical properties of tryptophan and its derivatives make them attractive candidates for developing novel research probes, particularly for fluorescence imaging and spectroscopic analysis researchgate.netresearchgate.net. Researchers have synthesized various fluorescent amino acid derivatives, including those based on tryptophan and indole (B1671886) structures, to visualize biological processes and study molecular interactions in real-time researchgate.netresearchgate.netfrontiersin.orgnsf.govresearchgate.net. These probes can be incorporated into peptides, creating fluorescently labeled molecules that aid in understanding protein dynamics, cellular localization, and binding events researchgate.netresearchgate.netub.edu. Additionally, tryptophan-derived carbon dots have emerged as promising bioimaging agents due to their inherent fluorescence and biocompatibility, offering new tools for biomedical research researchgate.netacs.org.
Biotechnological Production and Engineered Biosynthesis of Tryptophan Derivatives
The industrial production of tryptophan and its derivatives increasingly relies on biotechnological methods, particularly microbial fermentation enhanced by metabolic engineering and synthetic biology frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.com. This approach leverages microorganisms like Escherichia coli and Corynebacterium glutamicum as biological factories to construct and optimize artificial biosynthesis pathways frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com. Metabolic engineering strategies are employed to boost product yields by improving the supply of precursor molecules, increasing the expression of rate-limiting enzymes, and blocking competing metabolic pathways mdpi.comnih.gov. Significant advancements have been made in enhancing L-tryptophan production through strain development, with some engineered strains achieving titers exceeding 50 g/L nih.govmdpi.com. The biosynthesis of specific tryptophan derivatives, such as 5-hydroxytryptophan (B29612), serotonin, and melatonin, is also an active area of research, utilizing these engineered microbial systems frontiersin.orgfrontiersin.org. The synthesis of modified tryptophan structures, including aza-tryptophan precursors, further demonstrates the versatility of these biotechnological routes ontosight.ai.
Investigation into Biotechnological and Nutritional Applications of Tryptophan Derivatives
Tryptophan derivatives possess high added value and find widespread application across diverse sectors, including the chemical, food, polymer, and pharmaceutical industries frontiersin.orgfrontiersin.org. They serve as precursors for a variety of bioactive compounds and are incorporated into products ranging from cosmetics and textiles to pesticides frontiersin.orgfrontiersin.org. In the nutritional field, tryptophan and its derivatives are utilized in fortified infant foods and corn tortillas, contributing essential amino acids and health benefits researchgate.netmedlineplus.gov. The D-enantiomer of tryptophan, D-tryptophan, is under investigation for its potential therapeutic roles in managing conditions such as atherosclerosis and osteoporosis, and is being explored as a drug candidate ontosight.aifrontiersin.org. Furthermore, tryptophan-containing dipeptides, like Val-Trp, have demonstrated antihypertensive effects and are employed in cosmetic formulations for their anti-aging properties chemimpex.comnih.gov. The broad biological significance of tryptophan and its metabolites, encompassing roles in neurotransmission and immune modulation, underpins their extensive biotechnological and nutritional relevance wikipedia.orgresearchgate.netnih.gov.
Future Research Directions and Challenges in Nα Z Dl Tryptophan Research
Development of Highly Stereoselective Synthetic Pathways for Tryptophan Enantiomers
A significant challenge in the use of Z-DL-Trp-OH is the separation of its racemic form into enantiomerically pure L- and D-tryptophan derivatives, which are often required for specific biological applications. google.com The development of efficient and scalable stereoselective synthetic and resolution methods is a critical area of ongoing research.
Future advancements are likely to focus on several key areas:
Enzymatic Resolution The use of enzymes for the kinetic resolution of racemic mixtures is a well-established but continually evolving field. Enzymes like N-acylases can selectively act on one enantiomer of an N-acyl-DL-amino acid, allowing for the separation of the two forms. rsc.org Research is focused on discovering or engineering more robust enzymes with high stereoselectivity and stability for industrial-scale applications.
Chiral Chromatography Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful tool for the analytical and preparative separation of tryptophan enantiomers. researchgate.netnih.gov For instance, bovine serum albumin (BSA)-bonded silica (B1680970) has been used as a CSP for the successful separation of tryptophan enantiomers. researchgate.net Another approach involves using chiral selectors, such as vancomycin, as a mobile phase additive with an achiral stationary phase to achieve separation. mdpi.com The development of novel CSPs and chiral selectors with improved resolution and loading capacity remains a key objective. researchgate.netmdpi.com
Asymmetric Synthesis An alternative to resolving a racemic mixture is the direct synthesis of a single enantiomer. Asymmetric synthesis strategies, often employing chiral auxiliaries or catalysts, aim to produce optically active tryptophan derivatives with high enantiomeric excess. nih.govacs.orgnih.govresearchgate.net For example, the Schöllkopf chiral auxiliary has been utilized for the asymmetric synthesis of tryptophan analogues. nih.govacs.org Palladium-catalyzed heteroannulation reactions have also been developed for the concise synthesis of optically active tryptophan derivatives. nih.govresearchgate.net Ongoing research seeks to create more efficient and versatile catalytic systems for these syntheses. nih.govnih.govresearchgate.net
Table 1: Comparison of Stereoselective Methods for Tryptophan Enantiomer Production
| Method | Advantages | Disadvantages | Future Research Focus |
| Enzymatic Resolution | High stereoselectivity, mild reaction conditions. rsc.org | Enzyme stability and cost can be limitations; requires separation of product from unreacted enantiomer. rsc.org | Discovery and engineering of novel, robust enzymes; development of efficient separation processes. |
| Chiral Chromatography | High purity of separated enantiomers is achievable; applicable to a broad range of derivatives. researchgate.netmdpi.com | Can be costly and have limited scalability for preparative separations. mdpi.com | Development of more efficient and cost-effective chiral stationary phases and selectors. researchgate.netmdpi.com |
| Asymmetric Synthesis | High theoretical yield of the desired enantiomer; avoids racemic mixtures. nih.govnih.govresearchgate.net | Development of effective and broadly applicable chiral catalysts can be complex. nih.govacs.org | Design of new chiral catalysts and auxiliaries for improved efficiency and selectivity. nih.govacs.orgnih.govresearchgate.net |
Elucidation of Novel Biological Activities and Molecular Targets of Tryptophan Derivatives
While L-tryptophan's role as a precursor to serotonin (B10506) and other vital molecules is well-documented, the biological functions of D-tryptophan and various tryptophan derivatives are still emerging areas of research. acs.orgfrontiersin.orgnih.gov D-tryptophan, for example, is known to be a bacterial metabolite and has been investigated for its immunomodulatory properties and potential as a food preservative. frontiersin.orgnih.govresearchgate.net
Future research in this area will likely involve:
Screening for Bioactivity Systematically screening libraries of tryptophan derivatives, including N-protected forms, for a range of biological activities. tandfonline.comnih.govresearchgate.net Studies have already shown that certain N-protected tryptophan derivatives exhibit fungicidal activity against various plant pathogens. tandfonline.com Other novel derivatives have shown potential antiviral and larvicidal activities. nih.govresearchgate.net
Identifying Molecular Targets Once a biological activity is identified, the next step is to determine the specific molecular target. This can involve a variety of biochemical and computational techniques to understand how the tryptophan derivative interacts with proteins and other biological molecules.
Investigating D-Tryptophan's Role Further exploration of the biological significance of D-tryptophan and its derivatives is warranted. frontiersin.orgontosight.ainih.gov Research has pointed to its potential in the therapy of conditions like atherosclerosis and osteoporosis. frontiersin.orgnih.gov Understanding how derivatives like Z-D-Trp-OH interact within biological systems could reveal new therapeutic avenues. frontiersin.orgontosight.ai
Integration of Multi-Omics and Systems Biology Approaches to Tryptophan Metabolism
Tryptophan metabolism is a complex network of pathways, and understanding its intricacies requires a holistic approach. creative-proteomics.comnih.govdovepress.com The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—allows for a systems-level view of how tryptophan and its derivatives influence biological processes. creative-proteomics.comnih.govdovepress.comoup.com
Key aspects of this integrated approach include:
Multi-Omics Data Integration Combining data from different omics platforms can reveal connections between genetic variations, gene expression, protein levels, and metabolite concentrations. creative-proteomics.comnih.govdovepress.com For instance, a multi-omics study on macaques linked changes in gut microbiota with alterations in tryptophan metabolism-related genes and metabolites. nih.gov
Systems Biology Modeling The data generated from multi-omics studies can be used to construct computational models of metabolic pathways. creative-proteomics.com These models can help predict how the introduction of a tryptophan derivative might affect the entire metabolic network.
Biomarker Discovery A systems biology approach can aid in the identification of novel biomarkers related to tryptophan metabolism that are indicative of health or disease states. oup.com
Advancements in Analytical Techniques for Complex Biological Matrices
The accurate measurement of tryptophan and its various metabolites in biological samples like plasma, serum, and tissues is a significant analytical challenge due to the complexity of these matrices and the often low concentrations of the target compounds. nih.govdiva-portal.orgmdpi.comdiva-portal.org
Future progress in this area will depend on:
Advanced Mass Spectrometry (MS) Techniques Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of tryptophan metabolites. waters.comacs.orgnih.govnih.govjst.go.jpnih.gov The development of high-resolution mass spectrometry (HRMS) methods offers enhanced accuracy and the ability to identify a wide range of metabolites, sometimes without needing to compare them to known standards. diva-portal.orgrsc.orgacs.org
Improved Sample Preparation Enhancing sample preparation methods is crucial for improving the sensitivity and reliability of analyses. nih.govmdpi.com This includes techniques like protein precipitation and solid-phase extraction (SPE) to remove interfering substances from the sample matrix. nih.govmdpi.com Salting-out assisted liquid-liquid extraction (SALLE) is another technique being explored for the extraction of tryptophan metabolites. chromatographyonline.com
High-Throughput Methods The development of rapid and high-throughput analytical methods is essential for large-scale clinical and epidemiological studies. waters.comacs.orgnih.gov Methods with short analysis times and compatibility with 96-well plate formats are particularly valuable. acs.orgnih.gov
Table 2: Key Analytical Techniques for Tryptophan Derivative Analysis
| Technique | Strengths | Current Challenges | Future Directions |
| LC-MS/MS | High sensitivity and selectivity; well-suited for quantification. nih.govjst.go.jpnih.gov | Matrix effects can interfere with ionization; isobaric compounds can be difficult to distinguish. nih.govrsc.org | Development of improved ionization sources and more sophisticated data analysis software. waters.comrsc.org |
| High-Resolution MS (HRMS) | High mass accuracy allows for confident identification of unknown compounds; suitable for untargeted metabolomics. diva-portal.orgrsc.orgacs.orgchromatographyonline.com | Data processing can be complex; may have lower throughput than targeted MS/MS methods. rsc.org | Streamlining data analysis workflows and improving the breadth of metabolite detection. diva-portal.orgrsc.org |
| Chromatographic Separation | Essential for separating isomers and reducing matrix complexity before MS analysis. researchgate.netnih.govnih.gov | Long analysis times for complex mixtures; co-elution of compounds can still occur. nih.gov | Development of novel stationary phases for better separation; ultra-high-performance liquid chromatography (UHPLC) for faster analysis. waters.comacs.orgnih.gov |
Q & A
Q. How can Z-DL-Trp-OH derivatives enhance drug delivery systems?
- Methodological Answer : Modify the Z-group with PEG linkers or pH-sensitive moieties for targeted release. Assess cytotoxicity (MTT assays) and cellular uptake (confocal microscopy with fluorescent tags). Compare pharmacokinetic profiles (e.g., AUC, Cmax) in rodent models against unprotected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
